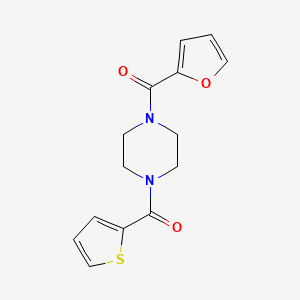

1-(furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine

Description

1-(Furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine is a piperazine-based hybrid molecule featuring two distinct aromatic heterocyclic moieties: a furan-2-carbonyl group at position 1 and a thiophene-2-carbonyl group at position 2. The compound’s structural uniqueness arises from the combination of oxygen (furan) and sulfur (thiophene) heteroatoms, which influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

furan-2-yl-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h1-4,9-10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUDGIGZEQSNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine typically involves the acylation of piperazine with furan-2-carbonyl chloride and thiophene-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

Oxidation: Sulfoxides or sulfones

Reduction: Alcohols

Substitution: N-substituted piperazine derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions or hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogous Piperazine Derivatives

*Calculated based on molecular formula (C₁₄H₁₃N₂O₃S).

Key Observations:

- Heteroatom Influence : The target compound’s furan (O) and thiophene (S) groups contrast with analogs featuring sulfonyl (e.g., ), nitro (e.g., ), or halogenated substituents (e.g., ). Sulfur in thiophene may enhance lipophilicity and metal-binding capacity compared to oxygen in furan .

- Symmetry vs. Asymmetry : The target’s asymmetric substitution (furan + thiophene) differs from symmetric analogs like 1,4-bis(furan-2-carbonyl)piperazine , which may exhibit different pharmacokinetic profiles due to reduced polarity.

Physicochemical Properties:

- Solubility : Piperazine derivatives with carbonyl groups (e.g., furan/thiophene) are generally soluble in polar aprotic solvents (DMSO, THF) but less so in water. The thiophene moiety may increase lipophilicity compared to furan-only analogs .

- Thermal Stability : Compounds like 5-[4-(furan-2-carbonyl)piperazin-1-yl]pyrazin-2(1H)-one (mp >100°C ) suggest moderate thermal stability for similar structures.

Insights:

- Anticancer Potential: While the target compound’s activity is unreported, its structural similarity to cytotoxic 4-benzoylpiperazines (e.g., ) suggests possible antiproliferative effects. The thiophene group may enhance DNA intercalation or kinase inhibition.

- Antimicrobial Activity : Asymmetric substitution (furan + thiophene) could mimic the antibacterial cinnamylpiperazines in , though sulfur’s electronegativity may alter target binding.

- Receptor Affinity : Piperazines with methoxyphenyl groups (e.g., ) show dopamine D₂ receptor affinity, but the target’s lack of aryl groups may limit central nervous system activity.

Stability and Toxicity Considerations

- Toxicity : Halogenated or nitro-substituted piperazines (e.g., ) may exhibit higher toxicity due to reactive metabolites, whereas the target’s carbonyl groups are likely less reactive.

Biological Activity

1-(Furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine is a compound that integrates both furan and thiophene rings into a piperazine core, potentially endowing it with diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural configuration characterized by:

- Furan and Thiophene Rings : These heterocycles can influence the compound's electronic properties and interactions with biological targets.

- Piperazine Core : Known for its versatility in medicinal chemistry, piperazine derivatives often exhibit a range of pharmacological activities.

The biological activity of 1-(furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine is hypothesized to involve:

- Receptor Binding : The compound may interact with various receptors, modulating their activity.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease pathways.

- Antioxidant Activity : The presence of furan and thiophene rings could contribute to free radical scavenging properties.

Biological Activity Overview

The following table summarizes the key biological activities associated with 1-(furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine and related compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of compounds similar to 1-(furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine:

-

Anticancer Activity :

- A study demonstrated that derivatives containing furan and thiophene moieties showed moderate activity against HCT-116 cancer cells while exhibiting minimal toxicity against normal cell lines. This suggests a favorable therapeutic index for further development .

- Another compound with a similar structure was shown to inhibit the hypoxia-inducible factor (HIF) pathway, crucial in cancer progression .

-

Antioxidant Properties :

- Compounds with furan and thiophene rings have been reported to exhibit significant antioxidant activity, which may contribute to their overall therapeutic effects. The antioxidant potential was assessed using various assays (DPPH, ABTS), showing promising results comparable to established antioxidants .

-

Enzyme Interaction Studies :

- Research indicates that piperazine derivatives can act as inhibitors of specific enzymes linked to various diseases, including cancer and inflammation. The structural features of 1-(furan-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine may enhance its binding affinity to these targets due to π-π interactions and hydrogen bonding capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.